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Compound of Interest

Compound Name: Hpk1-IN-8

Cat. No.: B10831936

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of Hpk1-IN-8, an allosteric and selective inhibitor of
Hematopoietic Progenitor Kinase 1 (HPK1). The information presented here is compiled from
publicly available scientific literature and is intended to support research and drug development
efforts targeting HPK1.

Introduction to HPK1 and the Rationale for Inhibition

Hematopoietic Progenitor Kinase 1 (HPK1), also known as Mitogen-activated protein kinase
kinase kinase kinase 1 (MAP4K1), is a serine/threonine kinase predominantly expressed in
hematopoietic cells. It functions as a crucial negative regulator of T-cell receptor (TCR)
signaling. Upon TCR activation, HPK1 phosphorylates the adapter protein SLP-76 (Src
homology 2 domain-containing leukocyte protein of 76 kDa) at serine 376. This phosphorylation
event leads to the recruitment of 14-3-3 proteins, causing the dissociation of the SLP-76
signaling complex, its subsequent ubiquitination, and proteasomal degradation. This cascade
ultimately dampens T-cell activation and proliferation.

Given its role as an intracellular immune checkpoint, inhibiting HPK1 is a promising strategy in
cancer immunotherapy. By blocking HPK1 activity, the negative feedback on TCR signaling can
be removed, leading to enhanced T-cell activation, cytokine production, and a more robust anti-
tumor immune response.
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Chemical Structure and Properties of Hpk1-IN-8

Hpk1-IN-8 is a novel small molecule inhibitor identified as a potent and selective allosteric
inhibitor of full-length HPKL1. Its chemical and physical properties are summarized in the table
below.

Property Value

2-((5-(2-fluorobenzyl)thiazol-2-yl)carbamoyl)-5-
IUPAC Name methyl-3-(2-methyl-2H-tetrazol-5-yl)-[1]
[2]triazolo[4,3-b]pyridazin-6(5H)-one

Molecular Formula C19H17FN602S

Molecular Weight 412.44 g/mol

0=C(NC1=NC=C(CC2=CC=CC=C2F)S1)CC3=
C(C)N=C(NN=C4C)N4C3=0

SMILES

Allosteric, inactive conformation-selective
inhibitor

Mechanism of Action

Quantitative Data on Hpk1-IN-8 Activity

Hpk1-IN-8 was discovered through a kinase cascade assay, which is particularly suited for
identifying inhibitors that target the inactive conformation of a kinase. This allosteric mechanism
of action contributes to its high selectivity.

Biochemical Activity

Assay Type Target IC50 Notes

Hpk1-IN-8 is >24-fold

more potent against

) Full-length, Potent nM range the unphosphorylated,
Kinase Cascade ) )
A unphosphorylated (exact value not inactive form of HPK1
ssa
Y HPK1 publicly available) compared to the

active, phosphorylated

form.
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Cellular Activity

Assay Type Cell Line Endpoint EC50 Notes
Inhibition of SLP- Demonstrates
Potent (exact
76 ] target
pSLP-76 Assay Jurkat T-cells ] value not publicly )
phosphorylation ] engagementin a
available)
at Ser376 cellular context.
Confirms
) ) Potent (exact )
IL-2 Secretion Primary Human Enhancement of ] functional
) value not publicly
Assay T-cells IL-2 secretion ] consequence of
available)

HPKZ1 inhibition.

Selectivity

Hpk1-IN-8 is reported to be highly selective for HPK1 over other kinases, including those
critical for T-cell signaling. A detailed kinase selectivity panel with specific IC50 values is not
publicly available at this time.

Experimental Protocols

Detailed, step-by-step protocols for the specific assays used in the primary discovery paper for
Hpk1-IN-8 are not fully public. However, based on established methodologies for assessing
HPK1 inhibition, the following general protocols can be adapted.

HPK1 Kinase Cascade Assay (Conceptual Workflow)

This assay format is designed to identify inhibitors that bind to the inactive, unphosphorylated
form of HPK1.
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Conceptual workflow of an HPK1 kinase cascade assay.

Methodology Outline:
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e Reaction Setup: In a multi-well plate, combine unphosphorylated, full-length HPK1 enzyme
with the assay buffer.

o Compound Addition: Add Hpk1-IN-8 or control compounds at various concentrations.

e Initiation: Start the reaction by adding a mixture of ATP and a suitable substrate (e.g., a
peptide derived from SLP-76).

¢ Incubation: Allow the reaction to proceed at room temperature for a defined period, during
which HPK1 will autophosphorylate and then phosphorylate the substrate.

o Detection: Stop the reaction and measure the amount of phosphorylated substrate using a
suitable detection method, such as ADP-Glo™ (luminescence-based) or a fluorescence-
based readout.

o Data Analysis: Calculate the IC50 value by plotting the percentage of inhibition against the
inhibitor concentration.

Cellular pSLP-76 Assay

This assay measures the ability of Hpk1-IN-8 to inhibit the phosphorylation of SLP-76 in a
cellular context, confirming target engagement.

Methodology Outline:
o Cell Culture: Culture Jurkat T-cells or primary human T-cells under standard conditions.

o Compound Treatment: Pre-incubate the cells with various concentrations of Hpk1-IN-8 or a
vehicle control.

e TCR Stimulation: Activate the T-cells by adding anti-CD3/CD28 antibodies or beads.
o Cell Lysis: After a short incubation period, lyse the cells to release intracellular proteins.

o Detection: Quantify the levels of phosphorylated SLP-76 (Ser376) and total SLP-76 in the
cell lysates using an ELISA, Western blot, or flow cytometry-based method.
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» Data Analysis: Normalize the pSLP-76 signal to the total SLP-76 signal and calculate the
EC50 value for the inhibition of phosphorylation.

Primary T-cell IL-2 Secretion Assay

This functional assay determines the downstream consequence of HPK1 inhibition on T-cell
effector function.

Methodology Outline:

Cell Isolation: Isolate primary human T-cells from peripheral blood mononuclear cells
(PBMCs).

o Compound Treatment: Plate the T-cells and treat them with a range of concentrations of
Hpk1-IN-8 or a vehicle control.

e TCR Stimulation: Stimulate the T-cells with anti-CD3/CD28 antibodies.
¢ Incubation: Culture the cells for 24-72 hours to allow for cytokine production and secretion.

o Cytokine Measurement: Collect the cell culture supernatant and measure the concentration
of Interleukin-2 (IL-2) using an ELISA or a bead-based immunoassay (e.g., Luminex).

o Data Analysis: Determine the EC50 value for the enhancement of IL-2 secretion.

Signaling Pathway Modulation by Hpk1-IN-8

Hpk1-IN-8 acts within the T-cell receptor signaling pathway. The following diagram illustrates
the key components of this pathway and the inhibitory role of HPK1, which is blocked by Hpk1-
IN-8.
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TCR signaling pathway and the inhibitory role of HPK1.

Conclusion

Hpk1-IN-8 represents a significant tool for studying the role of HPK1 in immune regulation. Its
allosteric mechanism of action and high selectivity make it a valuable probe for dissecting the
downstream consequences of HPK1 inhibition. Further development and characterization of
Hpk1-IN-8 and similar molecules could pave the way for novel immunotherapies for cancer and
other diseases where T-cell function is compromised.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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 To cite this document: BenchChem. [Hpk1-IN-8: A Technical Guide to its Chemical Structure
and Function]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b10831936#understanding-the-chemical-structure-of-
hpk1-in-8]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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